Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane
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Overview
Description
Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound with the molecular formula C12H22Si. It is known for its unique structure, which includes a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from 2,3,4,5-tetramethyl-2-cyclopentenone:
Synthesis from 1,2,3,4-tetramethyl-1,3-cyclopentadiene:
Industrial Production Methods
While specific industrial production methods for Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane are not widely documented, the synthesis typically involves standard organosilicon chemistry techniques, including the use of chlorosilanes and appropriate bases.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction:
Common Reagents and Conditions
Trimethylchlorosilane: Used in the synthesis of the compound.
Sodium Hydride: Acts as a base in the synthesis reactions.
Major Products
- The major products of reactions involving Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Aryl/Heteroarylpiperazine Derivatives: The compound is used as a precursor in the synthesis of various aryl and heteroaryl derivatives.
Biology and Medicine
- While specific biological and medicinal applications are not extensively documented, organosilicon compounds like Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane are often explored for their potential in drug development and biochemical research.
Industry
Material Science: The compound may be used in the development of new materials with unique properties due to its organosilicon structure.
Mechanism of Action
The mechanism of action for Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new chemical bonds. The cyclopentadienyl ring can also engage in π-π interactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(1,2,3,4,5-pentamethylcyclopenta-1,3-dien-1-yl)silane: Similar structure but with an additional methyl group on the cyclopentadienyl ring.
Trimethylchlorosilane: Used as a reagent in the synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane.
Uniqueness
- The unique combination of a highly substituted cyclopentadienyl ring and a trimethylsilyl group makes this compound particularly useful in synthetic chemistry. Its structure allows for specific reactivity patterns that are not observed in less substituted analogs.
Properties
CAS No. |
194241-50-4 |
---|---|
Molecular Formula |
C12H22Si |
Molecular Weight |
194.39 g/mol |
IUPAC Name |
trimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h10H,1-7H3 |
InChI Key |
UBZGXJIIRXKJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=C1[Si](C)(C)C)C)C)C |
Origin of Product |
United States |
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